molecular formula C8H6ClNO3 B1396144 1-(3-Chloro-5-nitrophenyl)ethanone CAS No. 1207175-00-5

1-(3-Chloro-5-nitrophenyl)ethanone

Cat. No.: B1396144
CAS No.: 1207175-00-5
M. Wt: 199.59 g/mol
InChI Key: YLRJODJMRMHUSQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6ClNO3 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-5-nitrobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed:

    Reduction: 1-(3-Amino-5-chlorophenyl)ethanone.

    Substitution: 1-(3-Chloro-5-substituted-phenyl)ethanone derivatives.

    Oxidation: 1-(3-Chloro-5-nitrophenyl)acetic acid.

Scientific Research Applications

1-(3-Chloro-5-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-nitrophenyl)ethanone depends on its specific application. For instance, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-hydroxy-5-nitrophenyl)ethanone
  • 1-(3-Nitrophenyl)ethanone
  • 1-(3-Chloro-5-methylphenyl)ethanone

Comparison: 1-(3-Chloro-5-nitrophenyl)ethanone is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can significantly affect its chemical reactivity and biological activity

Properties

IUPAC Name

1-(3-chloro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5(11)6-2-7(9)4-8(3-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRJODJMRMHUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717336
Record name 1-(3-Chloro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-00-5
Record name 1-(3-Chloro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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